C-3 Piperidine vs. C-3 Pyrrolidine: Impact on In Silico Target Engagement and Cytotoxicity in the Quinolin-2-one Scaffold
In a controlled series of 4-hydroxyquinolin-2(1H)-one Mannich bases, the C-3 piperidine-substituted analog (compound 4b; 6-chloro-4-hydroxy-3-(piperidin-1-ylmethyl)quinolin-2(1H)-one) achieved a MolDock score of –110.23 against the EGFR kinase active site, approaching the reference standard 4-anilinoquinazoline (–112.04), whereas the corresponding C-3 pyrrolidine analog (compound 5b; 6-chloro-4-hydroxy-3-(pyrrolidin-1-ylmethyl)quinolin-2(1H)-one) yielded a substantially weaker MolDock score of –84.67 [1]. In MTT cytotoxicity assays, compound 4b produced IC₅₀ values of 1.539 µM (A549 lung cancer) and 1.732 µM (K562 leukemia), while the pyrrolidine series compound 5a (4-hydroxy-3-(pyrrolidin-1-ylmethyl)quinolin-2(1H)-one) showed an IC₅₀ of 2.249 µM against A549—a 1.46-fold potency loss attributable to the five-membered ring substitution [1]. This directly supports the superiority of the piperidin-1-ylmethyl group at C-3 for target engagement and cytotoxicity, a feature retained in the 4-phenyl target compound.
| Evidence Dimension | EGFR kinase MolDock score and MTT cytotoxicity (A549 cell line) |
|---|---|
| Target Compound Data | MolDock score: –110.23 (4b, piperidine analog); IC₅₀ A549: 1.539 µM (4b) [1] |
| Comparator Or Baseline | MolDock score: –84.67 (5a, pyrrolidine analog); IC₅₀ A549: 2.249 µM (5a) [1] |
| Quantified Difference | Δ MolDock = 25.56 units (30% improvement); Δ IC₅₀ = 0.710 µM (1.46-fold greater potency for piperidine over pyrrolidine) |
| Conditions | Molecular docking at EGFRK active site (MolDock algorithm); MTT assay in A549 human lung adenocarcinoma cells, 48 h treatment, absorbance at 570 nm [1] |
Why This Matters
The piperidin-1-ylmethyl group at C-3 provides a measurable 30% improvement in computed binding energy and ~1.5-fold greater cytotoxicity compared to the pyrrolidine alternative, directly informing procurement when the goal is maximizing target engagement in kinase-focused screening cascades.
- [1] Swar R, Dessai PG, MamleDesai S, Chandavarkar S, Phadte S, Biradar B. Identification of Linomide Derivatives as Potential Anticancer Therapeutics using Molecular Docking Studies. Front Pharmacol. 2022;13:892914. doi:10.3389/fphar.2022.892914. Tables 3 and 4; SAR discussion. View Source
